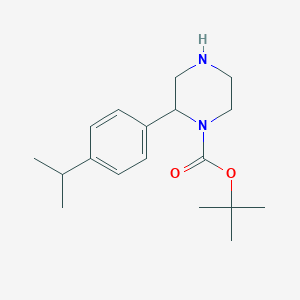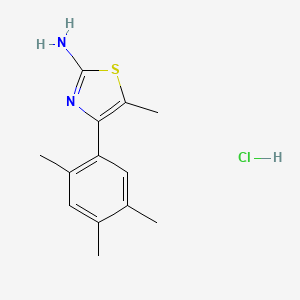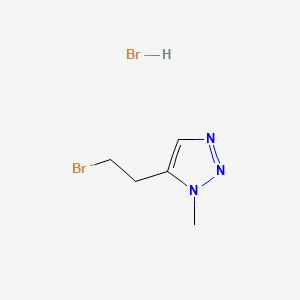
5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromoethyl group and a methyl group attached to the triazole ring, along with a hydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide typically involves the reaction of 1-methyl-1H-1,2,3-triazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The triazole ring can undergo oxidation reactions to form N-oxides.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.
Oxidation: N-oxides of the triazole ring.
Reduction: Ethyl derivatives of the triazole compound.
Scientific Research Applications
5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with nucleophilic amino acid residues.
Medicine: Investigated for its potential as an anticancer agent and in the development of antimicrobial drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide involves the formation of covalent bonds with nucleophilic sites in biological molecules. The bromoethyl group is highly reactive and can alkylate nucleophilic residues such as cysteine, lysine, and histidine in proteins. This alkylation can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoethyl methyl ether
- 2-Bromoethyl triphenylphosphonium bromide
- Diethyl-1-(1-adamantyl)-2-bromoethylidenemalonate
Uniqueness
5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is unique due to its triazole ring structure, which imparts specific chemical properties and reactivity. The presence of the bromoethyl group makes it a versatile intermediate for further chemical modifications, and the hydrobromide salt form enhances its solubility and stability in aqueous solutions.
Properties
CAS No. |
2792202-00-5 |
|---|---|
Molecular Formula |
C5H9Br2N3 |
Molecular Weight |
270.95 g/mol |
IUPAC Name |
5-(2-bromoethyl)-1-methyltriazole;hydrobromide |
InChI |
InChI=1S/C5H8BrN3.BrH/c1-9-5(2-3-6)4-7-8-9;/h4H,2-3H2,1H3;1H |
InChI Key |
BNVKDKLXWVAJPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)CCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


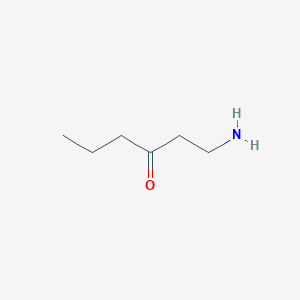
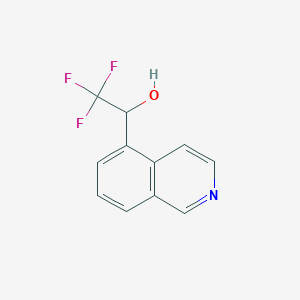
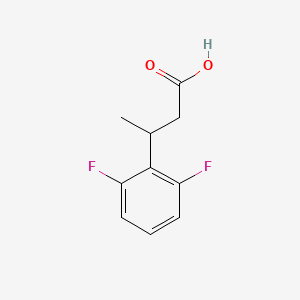

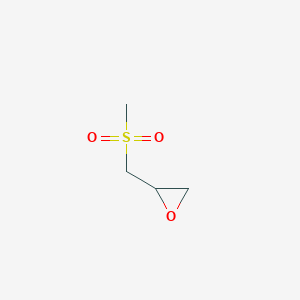
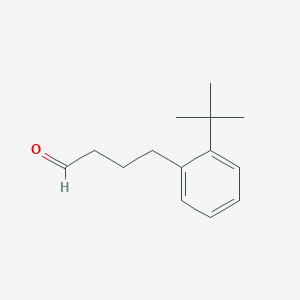
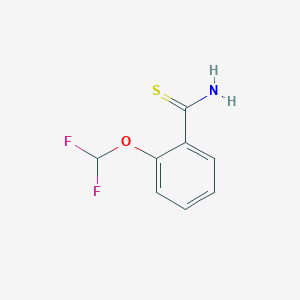
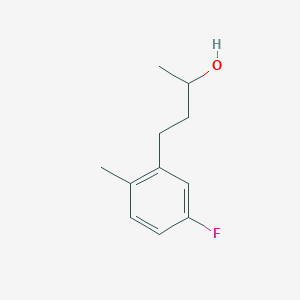
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13598546.png)
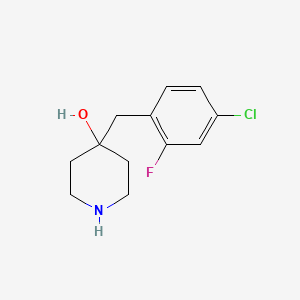
![4-bromo-N-[(1Z,3E)-3-[(4-bromophenyl)imino]-2-methanesulfonylprop-1-en-1-yl]aniline](/img/structure/B13598556.png)

